molecular formula C10H5BrFNO2 B13223054 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid

8-Bromo-5-fluoroisoquinoline-1-carboxylic acid

Cat. No.: B13223054
M. Wt: 270.05 g/mol
InChI Key: VFYCIYUFXRDPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring, which is further functionalized with a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

8-Bromo-5-fluoroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a precursor for developing new pharmaceuticals.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is not well-documented in the literature. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.

Comparison with Similar Compounds

8-Bromo-5-fluoroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:

  • 5-Fluoroisoquinoline-1-carboxylic acid
  • 8-Bromoisoquinoline-1-carboxylic acid
  • Isoquinoline-1-carboxylic acid

These compounds share a similar core structure but differ in the presence and position of substituents like bromine and fluorine. The unique combination of these substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

8-bromo-5-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15)

InChI Key

VFYCIYUFXRDPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.